Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 2-amino-4-phenylthiazole-5-carboxylate. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact pathways and molecular targets are often elucidated through in vitro and in silico studies .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylthiazole-5-carboxylate: A precursor in the synthesis of the target compound.
2-benzamido-4-methylthiazole-5-carboxylic acid: Studied for its potential as a xanthine oxidase inhibitor.
Ethyl 2-(4-methoxybenzamido)acetate: Another benzamide derivative with similar structural features.
Uniqueness
Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring and the presence of both methoxy and phenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-3-26-19(24)17-16(13-7-5-4-6-8-13)21-20(27-17)22-18(23)14-9-11-15(25-2)12-10-14/h4-12H,3H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYHRBGNUJXTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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